N-Benzyl vs. N-Methyl Lipophilicity
The 2-benzyl derivative exhibits a LogP value of 3.31, whereas the corresponding 2-methyl analog has a LogP of 1.25 . This difference of approximately 2.1 log units translates to an octanol/water partition coefficient ratio of ~125:1, meaning the benzyl compound is over two orders of magnitude more lipophilic. For applications requiring membrane permeability, CNS penetration, or organic-phase extraction, this differential can be decisive [1].
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.31 |
| Comparator Or Baseline | 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one (free base): LogP = 1.25 |
| Quantified Difference | ΔLogP ≈ 2.1 (~125-fold higher lipophilicity for target) |
| Conditions | Computed/predicted LogP values (ACD/Labs or similar algorithm); target compound LogP sourced from vendor computational chemistry data, comparator LogP sourced from YYBY database. |
Why This Matters
Procurement decisions driven by downstream partitioning requirements (e.g., extraction efficiency, chromatographic retention, CNS-targeted compound libraries) can be rationally guided by this large, quantifiable lipophilicity gap.
- [1] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1-3), pp. 3–26. (LogP-permeability relationship context.) View Source
